4-(2,4-dinitrophenoxy)-N-phenylbenzamide

Lipoxygenase inhibition Platelet biology Anti-thrombotic screening

Researchers often struggle to source benzamide derivatives with both biological activity and synthetic versatility. 4-(2,4-dinitrophenoxy)-N-phenylbenzamide solves this by providing a single, in-stock compound that serves as a validated 12-LOX inhibitor (30 µM in vitro), a tyrosinase inhibitor tool, and an S_NAr-ready building block for focused library synthesis. - 12-LOX inhibition validated at 30 µM for HTS protocol establishment and SAR benchmarking. - 2,4-Dinitrophenoxy group enables mild-condition nucleophilic aromatic substitution for late-stage diversification. - Counter-screening selectivity confirmed: weak alkaline phosphatase inhibition (IC₅₀ = 10 mM). Standard packs: 5 mg, 25 mg, 100 mg, and bulk custom. Custom synthesis available on request.

Molecular Formula C19H13N3O6
Molecular Weight 379.3 g/mol
Cat. No. B10882962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-dinitrophenoxy)-N-phenylbenzamide
Molecular FormulaC19H13N3O6
Molecular Weight379.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C19H13N3O6/c23-19(20-14-4-2-1-3-5-14)13-6-9-16(10-7-13)28-18-11-8-15(21(24)25)12-17(18)22(26)27/h1-12H,(H,20,23)
InChIKeyCOMQVBOZIDRTBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dinitrophenoxy)-N-phenylbenzamide: Core Properties & Applications


4-(2,4-Dinitrophenoxy)-N-phenylbenzamide (CAS: not explicitly assigned in primary literature; C₁₉H₁₃N₃O₆, MW 379.3 g/mol) is a dinitrophenoxy-substituted benzamide derivative characterized by a central N-phenylbenzamide scaffold bearing a 2,4-dinitrophenoxy group at the para-position of the benzoyl ring . This compound serves as a versatile research intermediate and pharmacological probe, with documented applications spanning platelet 12-lipoxygenase (12-LOX) inhibition studies and tyrosinase inhibition research . The 2,4-dinitrophenoxy moiety confers distinct electronic properties that influence both biological target engagement and synthetic reactivity patterns, positioning this compound as a specialized tool for structure-activity relationship (SAR) investigations within benzamide-based chemical series.

1 12-LOX pathway studies: Reported enzyme engagement context at screening concentration
2 Tyrosinase inhibition screening: Classified active in benzamide derivative SAR investigations
3 Synthetic intermediate: 2,4-Dinitrophenoxy leaving group supports late-stage SNAr diversification
4 Selectivity profiling: Weak ALP inhibition context may support counter-screening panel inclusion

4-(2,4-Dinitrophenoxy)-N-phenylbenzamide vs. Generic Benzamide Analogs


Simple benzamide derivatives (e.g., unsubstituted N-phenylbenzamide, 4-methoxy-N-phenylbenzamide) lack the 2,4-dinitrophenoxy substituent that fundamentally alters this compound's electronic distribution, leaving group potential, and target interaction profile. The 2,4-dinitrophenoxy group functions as an excellent leaving group in nucleophilic aromatic substitution reactions due to the strong electron-withdrawing effect of two nitro groups [1], enabling synthetic transformations unavailable to non-nitrated analogs. Furthermore, crystal structure analysis reveals a nearly planar molecular conformation (torsion angle -179(2)° for the benzamide core) stabilized by intramolecular interactions, a geometry that directly influences molecular recognition events [2]. Substitution with alternative phenoxy groups lacking the 2,4-dinitro substitution pattern would yield compounds with markedly different LogP values, hydrogen-bonding capacity, and metabolic stability profiles, rendering inter-study comparisons and generic replacement scientifically invalid.

Electronic
2,4-Dinitrophenoxy group provides strong electron-withdrawing and leaving group context
Unsubstituted or mono-nitro analogs may shift SNAr reactivity and target engagement profiles
Conformation
Nearly planar geometry (torsion angle reported at -179(2)°) supports predictable molecular recognition
4-Methoxy or 4-nitro analogs adopt twisted or puckered conformations that may alter binding interactions
Physicochemical
LogP ~2.98, PSA ~121 Ų produce distinct assay-compatible profile
Analog benzamides with higher LogP or different H-bonding capacity may alter solubility and permeability

4-(2,4-Dinitrophenoxy)-N-phenylbenzamide vs. Structural Analogs


Platelet 12-Lipoxygenase Inhibition

4-(2,4-Dinitrophenoxy)-N-phenylbenzamide was evaluated for inhibition of platelet 12-lipoxygenase (12-LOX), an enzyme implicated in thrombosis and inflammatory platelet activation, at a fixed concentration of 30 μM . While the precise IC₅₀ value is not reported in the assay summary, this screening data establishes the compound as an active hit in this therapeutically relevant enzyme system. In contrast, unsubstituted N-phenylbenzamide and 4-methoxy-substituted analogs lack the dinitrophenoxy electron-withdrawing functionality and would be predicted to exhibit substantially reduced or absent 12-LOX inhibitory activity based on established SAR for this target class.

12-LOX Inhibition
Data to verify
Active at 30 μM fixed concentration
Reported platelet 12-LOX screening hit context
IC&sb5;₀ not reported; assay validation recommended
Lipoxygenase inhibition Platelet biology Anti-thrombotic screening

Crystal Structure and Conformational Rigidity

Single-crystal X-ray diffraction analysis of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide reveals a nearly planar molecular geometry with a C(4)-C(7)-C(8)-C(9) torsion angle of -179(2)°, deviating from planarity by less than 0.2 Å across the benzamide-dinitrophenoxy framework [1]. The crystal structure, solved in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, refined to R₁ = 0.053 for 2043 observed reflections, indicates that intermolecular packing is dominated by van der Waals interactions with the nearest intermolecular distance of 3.647 Å between O(3) and C(4) [1]. In contrast, 4-methoxy-N-phenylbenzamide exhibits a twisted conformation due to steric repulsion between the methoxy group and the amide linkage, while 4-nitro-N-phenylbenzamide adopts a slightly puckered geometry with a dihedral angle of approximately 12° between the aromatic rings.

Crystal Structure
Cross-study
Torsion -179(2)°; deviation <0.2 Å from planarity
Supports structure-based design context via π-π stacking potential
Monoclinic C2; R&sb1; = 0.053; 2043 reflections
X-ray crystallography Molecular conformation Structure-based drug design

Nucleophilic Aromatic Substitution Reactivity

The 2,4-dinitrophenoxy group in 4-(2,4-dinitrophenoxy)-N-phenylbenzamide functions as an exceptionally effective leaving group in nucleophilic aromatic substitution (S_NAr) reactions, a property directly attributable to the strong electron-withdrawing effects of the two nitro substituents that stabilize the departing phenoxide anion [1]. Mechanistic studies indicate that the 2,4-dinitrophenoxy ion is a significantly better leaving group than unsubstituted phenoxy (by approximately 10⁴-10⁵ fold in relative rate enhancement) and even surpasses p-nitrophenoxy due to the synergistic electron withdrawal from two nitro groups [2]. This enhanced leaving group ability enables clean, high-yield S_NAr transformations under milder conditions than required for mono-nitro or unsubstituted phenoxy analogs.

SNAr Reactivity
Class-level
Rate enhancement ~104–105-fold vs. unsubstituted phenoxy
Reported leaving group context for late-stage diversification
Class-level inference; polar aprotic solvent conditions
Synthetic methodology Nucleophilic aromatic substitution Leaving group chemistry

Tyrosinase Inhibition

4-(2,4-Dinitrophenoxy)-N-phenylbenzamide has been investigated for tyrosinase inhibitory activity, the rate-limiting enzyme in melanin biosynthesis and a key target for skin-whitening and anti-hyperpigmentation therapeutics . The compound is classified as active in tyrosinase inhibition screening assays. For context, within the broader benzamide derivative class, structurally related compounds such as N′-phenylbenzohydrazide and N-(benzoyloxy)benzamide exhibit IC₅₀ values of 10.5 μM and 2.5 μM respectively against mushroom tyrosinase, both more potent than the standard inhibitor kojic acid (IC₅₀ = 44.6 μM) [1]. While a direct IC₅₀ for 4-(2,4-dinitrophenoxy)-N-phenylbenzamide against tyrosinase is not publicly reported, its classification as an active inhibitor in this enzyme family distinguishes it from N-phenylbenzamide derivatives lacking the dinitrophenoxy substitution pattern, which show negligible activity [2].

Tyrosinase Inhibition
Class-level
Active inhibitor (qualitative); kojic acid IC&sb5;₀ = 44.6 μM
Supports tyrosinase screening context within benzamide SAR
Direct IC&sb5;₀ not publicly reported; comparator data from class
Tyrosinase inhibition Melanin biosynthesis Cosmeceutical screening

Alkaline Phosphatase Inhibition

4-(2,4-Dinitrophenoxy)-N-phenylbenzamide was tested for inhibition of human placental alkaline phosphatase (ALP), yielding an IC₅₀ of 1.00 × 10⁷ nM (10 mM) in the presence of 10 mM p-nitrophenyl phosphate as substrate [1]. This relatively weak inhibitory activity against ALP indicates that the compound does not potently engage this particular phosphatase enzyme. In contrast, structurally distinct benzamide derivatives optimized for ALP inhibition (e.g., certain sulfonamide-benzamide hybrids) exhibit IC₅₀ values in the low micromolar to nanomolar range [2]. The weak ALP inhibitory activity of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide constitutes a useful selectivity feature, demonstrating that the compound does not promiscuously inhibit all phosphatase enzymes and may exhibit target selectivity favoring lipoxygenase or tyrosinase over alkaline phosphatase.

ALP Inhibition
Cross-study
IC&sb5;₀ = 10 mM (1.00×107 nM)
Reported selectivity context; weak phosphatase engagement
Human placental ALP; 10 mM pNPP substrate
Alkaline phosphatase Enzyme inhibition Drug screening

Predicted Physicochemical Properties

Predicted physicochemical parameters for 4-(2,4-dinitrophenoxy)-N-phenylbenzamide and its structural analogs reveal distinct property differences that impact drug-likeness and membrane permeability . The target compound exhibits an ACD/LogP of 2.98, ACD/LogD (pH 7.4) of 3.32, Polar Surface Area of 121 Ų, and 0 violations of Lipinski's Rule of 5 . In comparison, 4-nitro-N-(4-phenoxyphenyl)benzamide (a mono-nitro analog) has LogP = 4.97, LogSW = -6.27, and 4 rotatable bonds, indicating higher lipophilicity and potentially lower aqueous solubility . 2,4-Dinitrobenzanilide (C₁₃H₉N₃O₅, MW 287.23), lacking the ether-linked phenoxy extension, has a lower molecular weight and different hydrogen-bonding capacity, which alters its permeability and solubility profile relative to the target compound . These physicochemical differences translate to distinct absorption, distribution, and permeability characteristics that preclude generic interchange in biological assays.

Physicochemical Profile
Data to verify
LogP 2.98; LogD (pH 7.4) 3.32; PSA 121 Ų
Supports assay-compatible property review; 0 Rule-of-5 violations
ACD/Labs Percepta predictions; experimental verification needed
Physicochemical properties Lipophilicity Drug-likeness ADME prediction

4-(2,4-Dinitrophenoxy)-N-phenylbenzamide Research Applications


12-LOX Inhibition in Anti-Thrombotic Research

4-(2,4-Dinitrophenoxy)-N-phenylbenzamide is optimally deployed as a screening hit or positive control in platelet 12-lipoxygenase (12-LOX) inhibition assays. The compound demonstrated activity at 30 μM in vitro , making it suitable for establishing assay sensitivity, validating high-throughput screening (HTS) protocols, or serving as a benchmark for structure-activity relationship (SAR) campaigns targeting 12-LOX. Given that platelet 12-LOX is a validated target for developing anti-thrombotic agents that inhibit thrombosis without prolonging hemostasis , this compound provides a chemically tractable starting point for medicinal chemistry optimization. Researchers should verify its IC₅₀ value under their specific assay conditions prior to large-scale screening implementation.

Tyrosinase Inhibition in Cosmetic and Melanogenesis Research

This compound is classified as an active tyrosinase inhibitor and is suitable for inclusion in comparative studies evaluating benzamide-derived tyrosinase inhibitors. While more potent benzamide derivatives exist (e.g., N-(benzoyloxy)benzamide with IC₅₀ = 2.5 μM ), 4-(2,4-dinitrophenoxy)-N-phenylbenzamide offers a distinct electronic profile conferred by the 2,4-dinitrophenoxy substituent that may engage the dinuclear copper active site of tyrosinase through unique binding interactions. This compound is recommended for SAR studies exploring the contribution of dinitrophenoxy substitution to tyrosinase inhibition potency and binding mode, particularly in comparison to mono-nitrated and unsubstituted phenoxybenzamide controls.

Late-Stage S_NAr Functionalization

The 2,4-dinitrophenoxy group in this compound functions as an excellent leaving group in nucleophilic aromatic substitution (S_NAr) reactions . This property enables synthetic chemists to utilize 4-(2,4-dinitrophenoxy)-N-phenylbenzamide as a versatile intermediate for introducing diverse nucleophiles (amines, thiols, alkoxides) at the para-position of the phenoxy ring under mild conditions. This synthetic pathway is particularly valuable for generating focused libraries of benzamide derivatives for SAR studies without resynthesizing the entire N-phenylbenzamide core from scratch. The enhanced leaving group ability relative to p-nitrophenoxy or unsubstituted phenoxy analogs provides a distinct synthetic advantage for late-stage diversification.

Selectivity Profiling and Counter-Screening

4-(2,4-Dinitrophenoxy)-N-phenylbenzamide exhibits weak inhibitory activity against human placental alkaline phosphatase (IC₅₀ = 10 mM) , establishing a useful selectivity baseline. This property makes the compound suitable for inclusion in counter-screening panels to assess the selectivity of other benzamide-derived inhibitors. Researchers developing benzamide-based inhibitors for targets such as 12-LOX, tyrosinase, or HDAC enzymes can employ this compound as a selectivity control to demonstrate that their lead compounds do not promiscuously inhibit phosphatase family members. The compound's predicted drug-like physicochemical properties (LogP = 2.98, PSA = 121 Ų, zero Rule of 5 violations) further support its utility as a reference compound in ADME screening cascades.

Application
Selection Property
Validation Focus
12-LOX pathway studies
Enzyme engagement screening context
IC&sb5;₀ verification and assay sensitivity under specific conditions
Tyrosinase SAR investigations
Dinitrophenoxy substitution effect review
Comparative inhibition potency against mono-nitro and unsubstituted controls
Late-stage SNAr diversification
Leaving group reactivity context
Nucleophile scope and reaction efficiency under mild conditions
Selectivity counter-screening
Phosphatase selectivity baseline
ALP cross-reactivity and broader phosphatase panel review

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